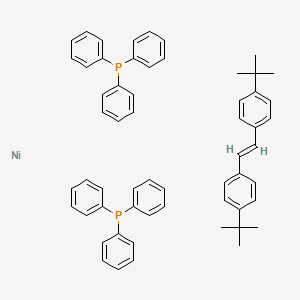
Ni(PPh3)2(4-tBustb)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ni(PPh3)2(4-tBustb) bis(triphenylphosphine)nickel(II) bromide , is a nickel-based complex that has gained significant attention in the field of catalysis. This compound is characterized by its stability and versatility, making it a valuable catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ni(PPh3)2(4-tBustb) typically involves the reaction of nickel(II) bromide with triphenylphosphine and 4-tert-butylstilbene. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of Ni(PPh3)2(4-tBustb) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Ni(PPh3)2(4-tBustb) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Ni(PPh3)2(4-tBustb) include halides, amines, and other nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products
The major products formed from reactions involving Ni(PPh3)2(4-tBustb) depend on the type of reaction and the reagents used. For example, in substitution reactions, the product will be a new nickel complex with the substituted ligand .
科学的研究の応用
Ni(PPh3)2(4-tBustb) has a wide range of applications in scientific research, including:
作用機序
The mechanism by which Ni(PPh3)2(4-tBustb) exerts its effects involves the coordination of the nickel center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the nickel center and its ability to undergo redox changes and ligand exchange .
類似化合物との比較
Similar Compounds
Bis(triphenylphosphine)nickel(II) bromide: (NiBr2(PPh3)2)
Bis(triphenylphosphine)nickel(II) chloride: (NiCl2(PPh3)2)
Bis(triphenylphosphine)nickel(II) iodide: (NiI2(PPh3)2)
Uniqueness
Ni(PPh3)2(4-tBustb) is unique due to the presence of the 4-tert-butylstilbene ligand, which imparts additional stability and reactivity to the complex. This makes it a more versatile catalyst compared to other similar nickel complexes .
特性
分子式 |
C58H58NiP2 |
|---|---|
分子量 |
875.7 g/mol |
IUPAC名 |
1-tert-butyl-4-[(E)-2-(4-tert-butylphenyl)ethenyl]benzene;nickel;triphenylphosphane |
InChI |
InChI=1S/C22H28.2C18H15P.Ni/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6;2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h7-16H,1-6H3;2*1-15H;/b8-7+;;; |
InChIキー |
UHNQCUZJPUEUIV-SYVONOGFSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)
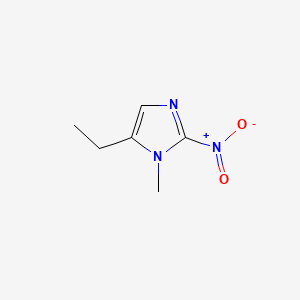

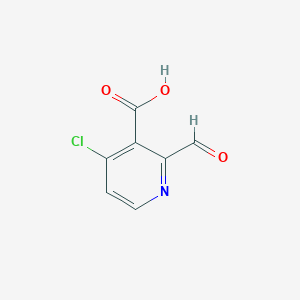
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
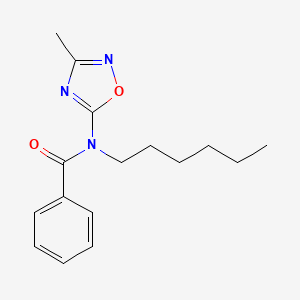
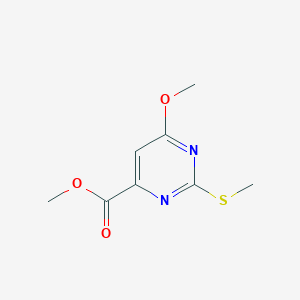

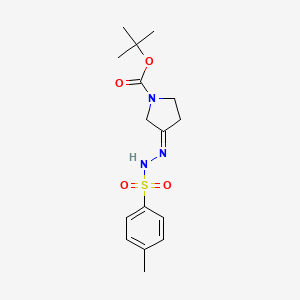
![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)



